6-Methyltetrazolo[1,5-b]pyridazine chemical structure and properties
6-Methyltetrazolo[1,5-b]pyridazine chemical structure and properties
6-Methyltetrazolo[1,5-b]pyridazine: A Comprehensive Technical Guide on Structure, Synthesis, and Applications in Therapeutics and Energetic Materials
Executive Summary
The bicyclic scaffold 6-methyltetrazolo[1,5-b]pyridazine represents a highly privileged structure in both medicinal chemistry and materials science. Formed by the fusion of an electron-rich tetrazole ring with a 1,2-diazine (pyridazine) system, this compound exhibits unique physicochemical properties, most notably its dynamic azide-tetrazole valence tautomerism. This whitepaper provides an in-depth analysis of its chemical behavior, self-validating synthetic protocols, and its dual-track applications: as a potent pharmacophore in anti-metastatic and anti-inflammatory drug development, and as a nitrogen-rich building block for next-generation energetic materials.
Chemical Structure and Physicochemical Properties
The core architecture of 6-methyltetrazolo[1,5-b]pyridazine consists of a five-membered tetrazole ring fused to a six-membered pyridazine ring at the 1,5-b bond[1]. The methyl group is situated at the C6 position of the fused system, adjacent to the non-bridgehead nitrogen of the pyridazine ring.
Table 1: Quantitative Physicochemical Data
| Property | Value |
|---|---|
| IUPAC Name | 6-Methyltetrazolo[1,5-b]pyridazine |
| CAS Number | 38693-80-0 |
| Molecular Formula | C₅H₅N₅ |
| Molecular Weight | 135.13 g/mol |
| Structural Class | Fused Bicyclic Heterocycle |
| Primary Tautomer | 3-Azido-6-methylpyridazine |
| Storage Conditions | -20 °C (Long-term stability) |
The Azide-Tetrazole Tautomerism (Mechanistic Insight)
A defining characteristic of tetrazoloazines is their ability to undergo spontaneous ring-chain valence tautomerism[2]. The fused tetrazole ring can open to form an azido group (3-azido-6-methylpyridazine). The position of this equilibrium is dictated by two primary factors:
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Electronic Effects: The electron-donating C6-methyl group increases electron density on the pyridazine nitrogen atoms. This thermodynamically stabilizes the fused tetrazole form over the open azide form.
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Solvent Polarity: In highly polar solvents (e.g., DMSO), the high dipole moment of the tetrazole ring shifts the equilibrium almost entirely towards the fused bicyclic state. Conversely, non-polar solvents or elevated temperatures can induce ring opening to the azido form[2].
Applications in Drug Discovery and Development
Anti-Metastatic Agents (MACC1 Inhibition)
Metastasis Associated in Colon Cancer 1 (MACC1) is a critical biomarker and driver of tumor metastasis. Recent high-throughput screening campaigns have identified tetrazolo[1,5-b]pyridazine derivatives as potent transcriptional inhibitors of MACC1[3]. Mechanistically, these compounds target the NF-κB signaling pathway. By inhibiting the ubiquitination and subsequent degradation of IκBα, the release and nuclear translocation of the NF-κB (p50/p65) dimer is blocked[4]. Consequently, NF-κB cannot bind to the MACC1 promoter, leading to the downregulation of MACC1 expression and a significant reduction in cancer cell motility[3].
Fig 1: Mechanism of NF-κB pathway inhibition by tetrazolo[1,5-b]pyridazine derivatives.
Anti-Inflammatory and Antinociceptive Agents
The tetrazole ring is widely recognized in medicinal chemistry as a metabolically stable bioisostere of carboxylic acids. Fusing it with pyridazine provides a rigid scaffold that effectively interacts with cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Substituted imidazophosphor ester-based tetrazolo[1,5-b]pyridazines have demonstrated profound anti-inflammatory and antinociceptive effects in vivo without the severe gastrointestinal toxicity typically associated with traditional NSAIDs[5].
Applications in Advanced Energetic Materials
Beyond pharmaceuticals, the tetrazolo[1,5-b]pyridazine scaffold is highly nitrogen-rich, making it a privileged building block for advanced energetic materials[6]. The inherent ring strain and the high concentration of N-N and C-N bonds contribute to a massive positive heat of formation. Upon detonation, the rapid cleavage of these bonds releases substantial energy and nitrogen gas. Derivatives of this scaffold (e.g., 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine) have been developed as green, metal-free primary explosives to replace toxic heavy-metal-based explosives like lead azide, demonstrating superior detonation velocities (Dv > 8700 m/s) while maintaining acceptable mechanical sensitivities[6].
Experimental Methodologies & Protocols
Protocol 1: Self-Validating Synthesis of 6-Methyltetrazolo[1,5-b]pyridazine
This two-step protocol ensures high-yield conversion via nucleophilic aromatic substitution followed by precisely controlled nitrosation.
Step 1: Hydrazinolysis
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Procedure: Dissolve 1.0 equivalent of 3-chloro-6-methylpyridazine in absolute ethanol. Add 2.5 equivalents of hydrazine hydrate (NH₂NH₂·H₂O) dropwise. Reflux the mixture for 4 hours.
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Causality: Ethanol serves as a polar protic solvent that stabilizes the transition state during the nucleophilic aromatic substitution (S_NAr), accelerating the displacement of the chloride ion by the strong hydrazine nucleophile.
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Validation Checkpoint: Monitor the reaction via TLC (Dichloromethane/Methanol 9:1). The complete disappearance of the starting material spot and the appearance of a new, highly polar spot confirms conversion to 3-hydrazinyl-6-methylpyridazine.
Step 2: Nitrosation and Cyclization
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Procedure: Dissolve the isolated 3-hydrazinyl-6-methylpyridazine in 1M HCl and cool the reaction flask in an ice-salt bath to 0–5 °C. Slowly add an aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise over 30 minutes under vigorous stirring.
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Causality: Hydrochloric acid provides the acidic environment necessary to generate the nitrosonium ion (NO⁺) in situ from NaNO₂. Maintaining the temperature strictly below 5 °C is critical; the intermediate diazonium species is highly unstable, and low temperatures prevent its thermal decomposition into nitrogen gas, ensuring efficient intramolecular cyclization into the tetrazole ring.
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Validation Checkpoint: Confirm the final product structure using FT-IR spectroscopy. The absence of a sharp azide stretching band (~2100 cm⁻¹) validates that the solid product exists exclusively in the fused tetrazole form.
Fig 2: Two-step synthesis workflow and azide-tetrazole tautomerism of the target scaffold.
Protocol 2: NMR Determination of Azide-Tetrazole Equilibrium
To quantify the tautomeric ratio in solution, ¹⁵N and ¹H NMR spectroscopy are utilized[2].
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Procedure: Dissolve the synthesized compound in a deuterated solvent (e.g., DMSO-d6 for polar analysis, CDCl3 for non-polar analysis).
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Causality: The chemical shifts of the bridging nitrogen atoms differ significantly between the fused tetrazole and the open azide forms. By integrating the distinct ¹H signals of the C6-methyl group (which shifts slightly depending on the adjacent ring's electronic state) or utilizing ¹⁵N chemical shifts, the exact thermodynamic ratio of the tautomers can be calculated.
Safety and Handling
Due to the high nitrogen content inherent to tetrazoloazines, these compounds must be treated as potential energetic materials. While 6-methyltetrazolo[1,5-b]pyridazine is generally stable under standard laboratory conditions, certain derivatives (such as 6-azidotetrazolo[1,5-b]pyridazine) have been documented to undergo spontaneous detonation[7].
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Handling Protocol: Always use plastic spatulas (to prevent friction/spark initiation) and handle behind a blast shield during scale-up syntheses.
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Storage: Store at -20 °C in a dark, dry environment to prevent slow thermal or photochemical degradation[1].
References
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Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC (NIH). 8
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Synthesis and quantitative structure–activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines as antinociceptive/anti-inflammatory agents - Beilstein Journal of Organic Chemistry. 5
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Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine - ACS Chemical Health & Safety. 7
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Nitrogen-Rich Tetrazolo[1,5-b]pyridazine: Promising Building Block for Advanced Energetic Materials - Journal of the American Chemical Society. 9
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Discovery of tetrazolo-pyridazine-based small molecules as inhibitors of MACC1-driven cancer metastasis - PubMed (Biomedicine & Pharmacotherapy). 3
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15N Chemical Shifts and JNN-Couplings as Diagnostic Tools for Determination of the Azide–Tetrazole Equilibrium in Tetrazoloazines - The Journal of Organic Chemistry. 2
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38693-80-0|6-Methyltetrazolo[1,5-b]pyridazine - Bio-Fount. 10
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Ro 106-9920, NF-kappaB inhibitor (CAS 62645-28-7) - Abcam. 4
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